1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole
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Overview
Description
1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring substituted with a chlorine atom and a sulfonyl group, which is further connected to a methyl-substituted imidazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-chloro-1-naphthol with a suitable sulfonyl chloride, followed by the cyclization with 2-methylimidazole under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the imidazole ring, leading to different products.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles, resulting in a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring may also participate in binding to metal ions or other biomolecules, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-naphthol: A precursor in the synthesis of 1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole, known for its use in biochemical assays.
1-(4-chloronaphthyl)-2-methylimidazole:
Uniqueness
This compound stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole, with the CAS number 898639-98-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₄H₁₁ClN₂O₂S
- Molecular Weight : 306.8 g/mol
Biological Activity Overview
The biological activities of imidazole derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Research indicates that imidazole derivatives possess significant antimicrobial properties. A study evaluated various derivatives against common pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) methods.
Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |
---|---|---|---|
7b | 0.22 | 0.25 | Staphylococcus aureus |
10 | 0.30 | 0.35 | Escherichia coli |
13 | 0.28 | 0.30 | Bacillus subtilis |
The compound 7b was identified as the most active derivative, demonstrating potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.22 to 0.25 μg/mL .
Imidazole derivatives like this compound are believed to exert their antimicrobial effects through the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these enzymes were found to range between:
Enzyme | IC50 (μM) |
---|---|
DNA Gyrase | 12.27 - 31.64 |
Dihydrofolate Reductase | 0.52 - 2.67 |
These findings suggest a dual mechanism involving both bactericidal activity and interference with metabolic pathways critical for bacterial survival .
Case Studies
Several case studies have highlighted the therapeutic potential of imidazole derivatives:
- Antibacterial Efficacy : A study conducted on a series of imidazole compounds demonstrated that modifications on the naphthyl ring significantly enhanced antibacterial activity against resistant strains of bacteria.
- Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory effects of imidazole derivatives in animal models, showing a reduction in inflammatory markers and pain response.
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, indicating potential use in cancer therapy.
Properties
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-16-8-9-17(10)20(18,19)14-7-6-13(15)11-4-2-3-5-12(11)14/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZCLEBIVVXILD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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